molecular formula C15H20ClNO4S B2829339 2-((3-Chloro-2-methylphenyl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane CAS No. 1396845-10-5

2-((3-Chloro-2-methylphenyl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane

Cat. No. B2829339
M. Wt: 345.84
InChI Key: GLZZXJMNXBTDSX-UHFFFAOYSA-N
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Description

The compound appears to contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a sulfonyl group, which is a functional group that consists of a sulfur atom bonded to two oxygen atoms and an organic alkyl or aryl group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, sodium sulfinates are often used as sulfonylating reagents in the synthesis of organosulfur compounds . Pyrrolidine derivatives can be synthesized through ring construction from different cyclic or acyclic precursors .


Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the stereochemistry of the pyrrolidine ring and the spatial orientation of substituents .


Chemical Reactions Analysis

Sodium sulfinates can participate in various reactions, including S–S, N–S, and C–S bond-forming reactions . They can also be involved in sulfonyl radical-triggered ring-closing sulfonylation and multicomponent reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the pyrrolidine ring can contribute to the three-dimensional coverage of the molecule .

Scientific Research Applications

Synthetic Chemistry Applications
Spirocyclic compounds, such as those mentioned in the research by Lawson et al. (1993), are significant in synthetic chemistry for their stereochemical properties and potential in creating complex organic molecules (Lawson, Kitching, Kennard, & Byriel, 1993). The study discusses stereochemistry and elimination reactions of simple spiroketals, indicating their importance in the synthesis of metabolites and natural products.

Materials Science and Polymerization
In materials science, the polymerization of cyclic monomers to produce spiro orthocarbonates has been explored for creating crosslinked polymers with potential applications in coatings and as materials with unique properties (Moszner, Zeuner, & Rheinberger, 1995). Such research demonstrates the utility of spirocyclic compounds in developing new materials with desirable characteristics.

Biological Activity and Drug Design
Compounds with spirocyclic structures have been investigated for their biological activities. For instance, the synthesis of spiro-pyrimidinetriones, pyrazolidinediones, and isoxazolidinediones containing sulfur has potential applications in medicinal chemistry for the development of new therapeutic agents (Reddy, Padmavathi, Seenaiah, & Padmaja, 1993). These studies suggest that spirocyclic compounds can play a critical role in the synthesis of drugs with novel mechanisms of action.

Enantioselective Synthesis
The enantioselective synthesis of spiroketal natural products, as demonstrated by Iwata et al. (1988), showcases the importance of spirocyclic compounds in achieving selective synthesis of enantiomers, critical for the pharmaceutical industry (Iwata, Moritani, Sugiyama, Izaki, Kuroki, & Imanishi, 1988).

Future Directions

The future directions in the research and development of this compound could involve exploring its potential biological activities and developing new synthetic methods .

properties

IUPAC Name

2-(3-chloro-2-methylphenyl)sulfonyl-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO4S/c1-11-12(16)5-4-6-13(11)22(18,19)17-7-15(8-17)9-20-14(2,3)21-10-15/h4-6H,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLZZXJMNXBTDSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)N2CC3(C2)COC(OC3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-Chloro-2-methylphenyl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane

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